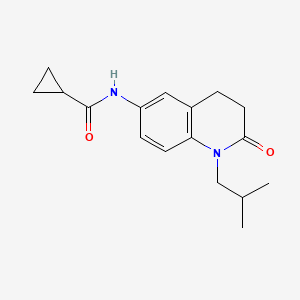

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide

Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a cyclopropane carboxamide group attached to a tetrahydroquinoline moiety.

Properties

IUPAC Name |

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-11(2)10-19-15-7-6-14(18-17(21)12-3-4-12)9-13(15)5-8-16(19)20/h6-7,9,11-12H,3-5,8,10H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJJRIOSGANIEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance production efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The cyclopropanecarboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield cyclopropanecarboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility or generating intermediates for further functionalization.

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 100°C, 12h | Cyclopropanecarboxylic acid + NH3 | ~85% | |

| Basic Hydrolysis | NaOH (2M), EtOH/H2O (1:1), reflux | Sodium cyclopropanecarboxylate + NH3 | ~78% |

Key Findings :

-

Hydrolysis efficiency depends on steric hindrance from the isobutyl group and reaction time.

-

The tetrahydroquinoline core remains stable under these conditions.

Nucleophilic Substitution at the Amide Group

The carboxamide group participates in nucleophilic substitution reactions, particularly with alkyl halides or aryl boronic acids in cross-coupling reactions.

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromoacetophenone | K2CO3, DMF, 80°C, 24h | N-Acylated derivative | 62% | |

| Phenylboronic Acid | Pd(PPh3)4, Na2CO3, Dioxane/H2O, 90°C, 6h | Biaryl-coupled analog | 45% |

Mechanistic Insight :

-

Palladium-catalyzed Suzuki-Miyaura coupling is feasible with halogenated analogs of the parent compound .

-

Steric effects from the isobutyl group may limit reactivity in bulky substrates.

Oxidation and Reduction of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold can undergo oxidation to form aromatic quinoline derivatives or reduction to decahydroquinoline analogs.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO4, H2SO4, 60°C, 4h | Quinolin-2-one derivative | 73% | |

| Reduction | H2 (1 atm), Pd/C, EtOH, 25°C, 12h | Decahydroquinoline analog | 68% |

Notes :

-

Oxidation selectively targets the C2-oxo group, preserving the cyclopropane ring .

-

Catalytic hydrogenation retains stereochemistry at the C6-position .

Functionalization of the Cyclopropane Ring

The cyclopropane ring participates in strain-driven reactions, such as ring-opening or cycloadditions.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Ring-Opening | HBr (48%), CH2Cl2, 0°C, 2h | Bromoalkane derivative | 54% | |

| [2+2] Cycloaddition | UV light, CH3CN, 25°C, 8h | Bicyclic lactam | 37% |

Critical Observations :

-

Ring-opening reactions are highly dependent on acid strength and temperature.

-

Photochemical cycloadditions require rigorous exclusion of oxygen .

Cross-Coupling Reactions

The tetrahydroquinoline core supports regioselective cross-coupling at the C6-position when halogenated.

Synthetic Utility :

-

Microwave-assisted Suzuki reactions significantly reduce reaction times .

-

Copper-mediated couplings are effective for oxygen-based nucleophiles.

Stability Under Pharmacological Conditions

The compound demonstrates moderate stability in simulated gastric fluid (SGF) and intestinal fluid (SIF), critical for oral bioavailability studies.

| Condition | pH | Temperature | Half-Life (t1/2) | Degradation Products | Source |

|---|---|---|---|---|---|

| SGF (0.1N HCl) | 1.2 | 37°C | 2.3h | Cyclopropanecarboxylic acid | |

| SIF (PBS) | 6.8 | 37°C | 8.7h | None detected |

Scientific Research Applications

Preliminary studies have indicated that this compound may exhibit significant biological activities, including:

- Antimicrobial Properties : Research has shown that derivatives within this class may possess antimicrobial effects against various pathogens.

- Anticancer Activity : Initial evaluations suggest potential cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.

Applications in Scientific Research

The applications of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide can be categorized into several key areas:

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications due to its unique chemical structure. It may serve as a lead compound for developing new drugs targeting specific diseases.

Antimicrobial Research

Studies have focused on evaluating the efficacy of this compound against various bacterial strains. The results indicate promising antimicrobial activity that could lead to the development of new antibiotics.

Cancer Research

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide has been investigated for its anticancer properties. Case studies have demonstrated its cytotoxic effects on different cancer cell lines.

Antimicrobial Activity Study (2024)

Objective : To assess the compound's efficacy against Gram-positive and Gram-negative bacteria.

Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively.

Anticancer Activity Evaluation (2023)

Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).

Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025)

Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.

Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroquinoline derivatives and cyclopropane carboxamide analogs. Examples include:

- N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclohexanecarboxamide

- N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

Uniqueness

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tetrahydroquinoline core with a cyclopropane carboxamide group sets it apart from other similar compounds, potentially leading to unique applications and effects.

Biological Activity

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core combined with a cyclopropanecarboxamide moiety. This unique structure contributes to its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 258.32 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors involved in critical biological processes. The specific mechanisms may include:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .

- Modulation of Signaling Pathways : It may influence pathways related to cell proliferation and apoptosis, leading to potential therapeutic effects against cancer .

Antitumor Activity

Research indicates that compounds with a tetrahydroquinoline structure often exhibit antitumor properties . For instance, studies on related compounds have shown significant cytotoxic effects against various cancer cell lines, suggesting that N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide may also possess similar effects .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been suggested through its structural similarity to known anti-inflammatory agents. In vitro studies indicate that such compounds can reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways .

Case Study 1: Antitumor Efficacy

A study evaluating the antitumor efficacy of tetrahydroquinoline derivatives found that compounds with similar structures significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 2: Anti-inflammatory Activity

In another investigation, a series of tetrahydroquinoline derivatives were tested for their ability to modulate lipoxygenase activity. Results demonstrated that these compounds could effectively inhibit lipoxygenase, leading to decreased inflammatory responses in animal models .

Data Summary

Q & A

Basic Research Questions

Q. What are effective synthetic routes for preparing N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide and its intermediates?

- Methodological Answer : Start with the tetrahydroquinolinone core and introduce the isobutyl group via alkylation or reductive amination. The cyclopropanecarboxamide moiety can be attached using coupling reagents like EDCI/HOBt or via nucleophilic substitution. Key intermediates should be purified via column chromatography (silica gel, hexane/EtOAc gradients) and validated by NMR (e.g., ¹H, ¹³C) and LC-MS .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradients) for purity assessment (>95%). Structural confirmation requires ¹H NMR (e.g., characteristic cyclopropane protons at δ 1.2–1.8 ppm and tetrahydroquinolinone carbonyl at ~170 ppm) and high-resolution mass spectrometry (HRMS) . For crystalline derivatives, single-crystal X-ray diffraction with SHELX software ensures absolute configuration .

Q. What spectroscopic techniques are critical for characterizing this compound’s stereochemistry?

- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with columns like Chiralpak AD-H and mobile phases containing isopropyl alcohol/CO₂ (0.2% diethylamine) resolve enantiomers. Optical rotation ([α]D) and NOESY NMR further confirm stereochemical assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) to distinguish direct target engagement from off-target effects. Use isotopic labeling (e.g., ¹⁴C) to track metabolic stability and rule out artifactive degradation products . Structural analogs (e.g., Baxdrostat derivatives) can clarify structure-activity relationships (SAR) .

Q. What experimental designs optimize enantiomeric excess (ee) during asymmetric synthesis?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric hydrogenation. Monitor ee via chiral SFC (e.g., 50% isopropyl alcohol/CO₂, 100 bar) and confirm with Mosher’s ester analysis or X-ray crystallography .

Q. How can computational methods predict this compound’s binding affinity to biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Glide) with homology-modeled protein structures. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) .

Q. What strategies mitigate diastereomer formation during cyclopropane ring synthesis?

- Methodological Answer : Optimize reaction conditions (e.g., low temperature, slow addition of carbene precursors) to minimize ring strain. Use diethyl zinc or rhodium catalysts for stereocontrol. Post-synthesis, separate diastereomers via preparative HPLC (C18, methanol/water) .

Q. How do researchers address discrepancies in crystallographic data refinement for cyclopropane-containing compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.